molecular formula C18H19NO5 B3163576 Fmoc-D-Ala-OH.H2O CAS No. 884880-37-9

Fmoc-D-Ala-OH.H2O

Cat. No.: B3163576
CAS No.: 884880-37-9
M. Wt: 329.3
InChI Key: GAPWKFLOMOFHGO-RFVHGSKJSA-N
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Description

Significance of Fmoc-Protected Amino Acids in Contemporary Organic Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone protecting group in modern organic synthesis, most notably in peptide chemistry. altabioscience.comontosight.aiwikipedia.orgyoutube.comthermofisher.com Its utility stems from its characteristic base-lability, allowing for facile and selective removal under mild basic conditions, typically employing piperidine (B6355638). altabioscience.comontosight.aiwikipedia.orgyoutube.comthermofisher.comamericanpeptidesociety.org This property renders the Fmoc group orthogonal to acid-labile protecting groups, enabling sophisticated synthetic strategies where different functional groups require differential protection and deprotection. altabioscience.comthermofisher.comamericanpeptidesociety.org

The Role of D-Amino Acids in Peptide Science and Drug Discovery

Amino acids, the fundamental units of peptides and proteins, possess chirality, existing primarily as L- or D-enantiomers, with L-amino acids being the predominant form found in natural biological systems. jpt.combiopharmaspec.comtandfonline.commdpi.com While L-amino acids form the basis of most biological peptides, the strategic incorporation of D-amino acids into synthetic peptides offers distinct advantages and has become increasingly vital in peptide science and drug discovery. jpt.combiopharmaspec.comtandfonline.commdpi.comnih.govnih.govmdpi.com

The primary benefit of incorporating D-amino acids lies in their enhanced resistance to enzymatic degradation by proteases, which are specific for L-amino acids. jpt.combiopharmaspec.comnih.govnih.gov This increased proteolytic stability translates to longer peptide half-lives in vivo and improved bioavailability, crucial attributes for therapeutic peptides. jpt.combiopharmaspec.comnih.govnih.gov Beyond stability, the presence of D-amino acids can modulate a peptide's conformation, influence its binding affinity to biological targets, and confer novel pharmacological activities. jpt.commdpi.comnih.govnih.gov D-amino acids are found naturally in bacterial cell walls and certain peptide antibiotics, underscoring their biological relevance. tandfonline.com In the pharmaceutical landscape, D-amino acids are integral components of several therapeutic agents, such as the opioid receptor agonist Difelikefalin and the antidiabetic drug nateglinide, where they contribute to improved efficacy and stability. biopharmaspec.commdpi.com The growing understanding of D-amino acids' roles in various disease states also positions them as potential biomarkers and targets for novel therapeutic strategies. mdpi.commdpi.comchromatographyonline.com

Overview of Fmoc-D-Ala-OH.H2O as a Chiral Building Block in Advanced Syntheses

This compound, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine monohydrate, is a specifically protected D-amino acid derivative. iris-biotech.denih.govadvancedchemtech.com It serves as a critical chiral building block in advanced chemical syntheses, particularly for the introduction of D-alanine residues into peptide sequences via Fmoc-based SPPS. sigmaaldrich.com The precise inclusion of the D-stereoisomer of alanine (B10760859) allows chemists to impart specific structural and functional characteristics to the resulting peptides, leveraging the aforementioned benefits associated with D-amino acids. jpt.com

Table 1: Key Properties of this compound

PropertyValueSource(s)
CAS Number79990-15-1 iris-biotech.deadvancedchemtech.comsigmaaldrich.combiosynth.com
Molecular FormulaC₁₈H₁₇NO₄·H₂O iris-biotech.denih.govadvancedchemtech.com
Molecular Weight329.34 g/mol (monohydrate) iris-biotech.denih.govadvancedchemtech.com
AppearanceWhite to off-white or beige powder sigmaaldrich.comabbexa.com
Purity (HPLC)≥ 99.0% sigmaaldrich.com
Enantiomeric Purity≥ 99.5% (a/a) sigmaaldrich.com
Melting Point113-123 °C sigmaaldrich.com
Storage Temperature2-30 °C (or RT) iris-biotech.desigmaaldrich.com

The utility of this compound in research lies in its role in constructing peptides where the specific placement of D-alanine is essential for achieving desired properties such as enhanced stability, altered biological activity, or unique structural motifs. jpt.comnih.govnih.gov

Table 2: Comparison of Fmoc and Boc Protecting Group Strategies in SPPS

FeatureFmoc StrategyBoc Strategy
Protecting Group9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection ConditionsMild base (e.g., piperidine)Moderately strong acid (e.g., TFA)
OrthogonalityOrthogonal to acid-labile groupsOrthogonal to base-labile groups
Reaction ConditionsMild, suitable for sensitive peptidesCan be harsher, potentially leading to degradation
CompatibilityWidely compatible with automated synthesisLess common in modern automated systems
Side Chain ProtectionTypically acid-labile (e.g., tBu, Trt)Typically base-labile (e.g., Bzl)
Byproduct MonitoringDibenzofulvene (UV detectable)Volatile byproducts
Primary ApplicationGeneral peptide synthesis, complex peptidesCertain base-sensitive sequences, specific research
Source(s) altabioscience.comthermofisher.comamericanpeptidesociety.org altabioscience.comthermofisher.comamericanpeptidesociety.org

Compound Name Table:

this compound

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPWKFLOMOFHGO-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Role in Peptide and Peptidomimetic Synthesis

Foundations of Fmoc Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-D-Ala-OH.H2O

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. nih.gov This strategy relies on the use of amino acids protected at their Nα-terminus with the base-labile Fmoc group. advancedchemtech.comiris-biotech.de

Integration of this compound as a Standard Amino Acid Building Block

This compound is a standard, commercially available reagent used in Fmoc SPPS to incorporate a D-alanine residue into a growing peptide chain. cymitquimica.comwuxiapptec.comabbexa.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Like its L-enantiomer counterpart, it is considered one of the 20 standard Fmoc-protected amino acids available for peptide synthesis. iris-biotech.deiris-biotech.de The synthesis process involves anchoring the first amino acid to a solid support (resin) and then sequentially adding subsequent amino acids. rsc.orgmdpi.com

The general cycle for integrating this compound involves:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.orgmdpi.com

Activation and Coupling: The carboxylic acid of this compound is activated using coupling reagents like HATU or HBTU. rsc.orgmdpi.com This activated species is then added to the resin, forming a new peptide bond with the deprotected N-terminus of the growing chain. rsc.org

Washing: Excess reagents are washed away before the cycle begins again for the next amino acid.

This process is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, often using a trifluoroacetic acid (TFA)-based cocktail. rsc.orgsigmaaldrich.com The high quality and purity of commercially available Fmoc-amino acids, including Fmoc-D-Ala-OH, are crucial for the success and yield of the final peptide. nih.gov

Strategic Incorporation of D-Alanine Residues into Peptide Sequences

The decision to incorporate D-alanine into a peptide sequence is a strategic one, aimed at conferring specific, advantageous properties not typically found in peptides composed solely of L-amino acids. formulationbio.combiopharmaspec.com A primary motivation is to enhance the peptide's resistance to enzymatic degradation. formulationbio.comlifetein.com.cnnih.gov Proteases, the enzymes that break down peptides and proteins, are stereospecific and primarily recognize L-amino acids. formulationbio.commdpi.com By introducing a D-alanine residue, the peptide bond becomes less susceptible to cleavage, thereby increasing the peptide's metabolic stability and biological half-life. biopharmaspec.comlifetein.com.cnrrpharmacology.ru

This strategy has been demonstrated in numerous studies. For example, replacing L-amino acids with D-amino acids at the N- and C-termini of MUC2 epitope peptides rendered them highly resistant to degradation in human serum and lysosomal preparations while maintaining their antibody-binding properties. lifetein.com.cnpnas.org Similarly, the opioid peptide dermorphin (B549996) (Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH2), naturally found in frog skin, owes its potent and long-lasting analgesic effect to the presence of a D-alanine residue at the second position, which prevents its rapid hydrolysis by aminopeptidases. lifetein.com.cnresearchgate.netnih.govmdpi.comresearchgate.net

Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and bioavailability. ptfarm.pllongdom.orgupc.edu The incorporation of D-amino acids using building blocks like this compound is a key strategy in peptidomimetic design. longdom.orggoogle.comkirj.ee

Design Principles for D-Amino Acid Containing Peptidomimetics

The design of peptidomimetics containing D-amino acids is often guided by a desire to overcome the inherent limitations of natural peptides as therapeutic agents. Key design principles include:

Enhancing Proteolytic Stability: As discussed, this is the most common reason for incorporating D-amino acids. By replacing one or more L-amino acids with their D-counterparts, the resulting peptidomimetic is more resistant to enzymatic breakdown. lifetein.com.cnptfarm.pl

Inducing Specific Secondary Structures: The chirality of amino acids dictates the secondary structure (e.g., α-helices, β-sheets) of a peptide. Introducing a D-amino acid can disrupt or stabilize these structures in predictable ways. For instance, a single D-alanine can completely disrupt an α-helix, while alternating L- and D-amino acids can induce β-sheet conformations. rsc.orgmdpi.com This structural control is crucial for mimicking or blocking protein-protein interactions.

Modulating Biological Activity: The stereochemistry of a peptide is critical for its interaction with biological receptors. jpt.com Replacing an L-amino acid with a D-amino acid can alter binding affinity and selectivity, sometimes converting a receptor agonist into an antagonist or enhancing its potency. ptfarm.plmdpi.com For example, inverting the chirality of phenylalanine to the D-configuration in an α-MSH analogue resulted in enhanced potency. ptfarm.pl

A common technique in early-stage peptidomimetic design is the "D-amino acid scan," where each amino acid in a parent peptide sequence is systematically replaced by its D-enantiomer to identify residues critical for bioactivity and to create more stable analogues. longdom.org

Impact of D-Alanine Chirality on Peptidomimetic Structure and Function

The introduction of D-alanine's specific chirality has a profound impact on the three-dimensional structure of a peptide chain. When a D-amino acid is inserted into a sequence of L-amino acids, the orientation of its side chain is reversed relative to the peptide backbone. mdpi.com This seemingly minor change can cause significant perturbations in the local and global conformation. rsc.org

Structural Disruption and Reorganization: A single D-alanine can act as a "helix breaker," inducing a kink or disrupting an α-helical structure. rsc.orgnih.gov Conversely, it can be used to promote specific turns or folds that are essential for biological activity. This ability to manipulate conformation is a powerful tool for designing peptidomimetics that fit precisely into a receptor's binding pocket. nih.gov

Functional Consequences: The structural changes induced by D-alanine directly translate to functional differences. The altered geometry can affect how the peptidomimetic interacts with its biological target. nih.gov For example, the natural opioid peptide dermorphin loses its activity when its D-alanine is replaced with L-alanine, demonstrating that the specific chirality is essential for receptor recognition and binding. mdpi.com In other cases, introducing a D-amino acid has led to peptidomimetics with improved selectivity for specific receptor subtypes or enhanced resistance to proteolysis, as seen in inhibitors of polo-like kinase 1 (Plk1). nih.gov The altered structure can also influence interactions with other biomolecules, such as lipids in cell membranes, affecting the peptidomimetic's ability to cross biological barriers. nih.gov

Applications in the Preparation of Complex Peptide Structures (e.g., Cyclic Peptides, Modified Peptides)

This compound is also instrumental in the synthesis of more complex peptide architectures, such as cyclic and other modified peptides.

The inclusion of D-amino acids can facilitate the cyclization of linear peptides. The presence of a D-amino acid can induce a specific bend or turn in the peptide backbone, pre-organizing it into a conformation that is more favorable for ring closure. researchgate.net This can lead to higher yields in cyclization reactions. For instance, a study on the synthesis of [D-Ala]-nocardiotide A, a cyclic hexapeptide, utilized Fmoc-D-Ala-OH attached to the resin. The presence of D-alanine at the C-terminus was hypothesized to induce a more favorable conformation for the subsequent solution-phase cyclization step. researchgate.net

Furthermore, D-amino acids are incorporated into various modified peptides to enhance their therapeutic properties. This includes peptides designed to inhibit specific protein-protein interactions, where the D-amino acid helps to create a stable, bioactive conformation. nih.gov For example, cyclic, D-amino acid-containing peptidomimetics have been designed as inhibitors of HER2-HER2 dimerization in cancer cells, showing potent antiproliferative activity. nih.gov The use of this compound in standard Fmoc SPPS allows for the straightforward synthesis of the linear precursors required for these complex structures. formulationbio.comcam.ac.ukbiosynth.com

Data Tables

Table 1: Properties of this compound

Property Value Source
Chemical Name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-alanine monohydrate cymitquimica.com
CAS Number 79990-15-1 cymitquimica.comabbexa.comsigmaaldrich.comsigmaaldrich.com
Molecular Formula C₁₈H₁₇NO₄ · H₂O abbexa.com
Molecular Weight 329.36 g/mol abbexa.com
Appearance White or off-white powder abbexa.comsigmaaldrich.com

| Application | Standard building block for Fmoc solid-phase peptide synthesis (SPPS) | sigmaaldrich.comsigmaaldrich.com |

Table 2: Examples of Peptides/Peptidomimetics Synthesized Using D-Alanine

Peptide/Analogue Sequence/Modification Key Finding Source
Dermorphin Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂ D-Ala at position 2 is crucial for potent opioid activity and resistance to aminopeptidases. lifetein.com.cnresearchgate.netnih.govmdpi.com
Met-Enkephalin Analogue (DALA) Tyr-D-Ala -Gly-Phe-Met D-Ala at position 2 inhibits proteolysis, producing potent and long-lasting analgesia. biopharmaspec.com
MUC2 Epitope Peptides e.g., tpTPTGTQTpt (lowercase = D-amino acid) D-amino acids at termini confer high resistance to degradation in serum and lysosomal preparations. lifetein.com.cnpnas.org
[D-Ala]-nocardiotide A Cyclic hexapeptide containing D-Ala D-Ala residue was used to induce a favorable conformation for cyclization. researchgate.net
Plk1 PBD Inhibitor (Compound 18) D-amino acid-containing peptidomimetic Showed improved stability in rat plasma compared to the all-L-peptide inhibitor. nih.gov

| HER2 Inhibitor (Compound 32) | Cyclic, D-amino acid-containing peptidomimetic | Exhibited nanomolar antiproliferative activity in HER2-overexpressing cancer cells. | nih.gov |

Advanced Synthetic Methodologies and Strategies

Optimization of Fmoc-D-Ala-OH.H2O Coupling Reactions in Solid-Phase Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry. The efficiency of coupling this compound to a resin-bound peptide chain is dependent on a careful selection of reagents, solvents, and reaction conditions to overcome potential steric hindrance and ensure complete acylation.

The choice of coupling reagent is crucial for activating the carboxylic acid group of this compound to facilitate amide bond formation. Research has demonstrated the efficacy of various classes of reagents, primarily phosphonium (B103445) and aminium/uronium salts, which are often used with additives that can enhance reaction rates and suppress side reactions like racemization.

Commonly employed coupling reagents include:

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : These are highly efficient uronium-based reagents. HATU, in particular, is frequently used for coupling amino acids, including in sequences containing D-amino acids. nih.govnih.gov They are typically used in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.govmdpi.comsemanticscholar.org

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : This phosphonium salt is another effective reagent, often used with additives like 1-hydroxybenzotriazole (HOBt) to ensure efficient coupling and maintain stereochemical integrity. nih.gov

DIC (N,N'-Diisopropylcarbodiimide) : A carbodiimide-based reagent that is often paired with nucleophilic additives. For instance, it has been used with HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure to facilitate the reaction. mdpi.comupenn.edu

The selection of a specific reagent and additive combination is often tailored to the specific peptide sequence and synthesis conditions. For example, HATU with DIPEA in N-methylpyrrolidone (NMP) is a common choice for elongating peptide chains on the solid support. mdpi.comsemanticscholar.org

Table 1: Coupling Reagents and Additives for this compound Incorporation

Coupling Reagent Additive(s) Typical Base Application Context Source(s)
HBTU HOBt DIPEA SPPS elongation, Solution-phase cyclization mdpi.com, semanticscholar.org
HATU None specified DIPEA SPPS elongation mdpi.com, nih.gov, nih.gov
PyBOP HOBt DIPEA On-resin cyclization, Solution-phase coupling mdpi.com, nih.gov

The solvent system plays a critical role in SPPS by swelling the solid support resin and solvating the reactants. The most common solvents for the coupling step are polar aprotic solvents that promote reaction efficiency.

N,N-Dimethylformamide (DMF) : This is the most widely used solvent in Fmoc-based SPPS for both coupling and deprotection steps due to its excellent resin-swelling and solvating properties. nih.govmdpi.comupenn.edu

Dichloromethane (DCM) : DCM is frequently used for the initial loading of the first amino acid, such as Fmoc-D-Ala-OH, onto highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin. mdpi.comsemanticscholar.orgnih.gov

N-Methylpyrrolidone (NMP) : NMP is an alternative to DMF and is sometimes preferred for its higher boiling point and ability to disrupt peptide aggregation. mdpi.comsemanticscholar.org

Reaction conditions are typically optimized to drive the coupling to completion. Couplings are often performed at room temperature for a duration of 1 to 4 hours. mdpi.comsemanticscholar.orgnih.gov The completeness of the reaction can be monitored using qualitative tests, such as the chloranil test. semanticscholar.org Following the coupling, any unreacted amino groups may be "capped" using reagents like methanol or acetic anhydride to prevent the formation of deletion peptide sequences. mdpi.comsemanticscholar.org The Fmoc protecting group is subsequently removed using a solution of 20% piperidine (B6355638) in DMF to prepare for the next coupling cycle. nih.govmdpi.comsemanticscholar.org

Table 2: Solvent Systems and Conditions for this compound Coupling

Step Solvent System Typical Conditions Purpose Source(s)
Resin Loading Dichloromethane (DCM) Room Temperature, 1-4 hours Attachment of Fmoc-D-Ala-OH to resin mdpi.com, semanticscholar.org
Peptide Coupling DMF or NMP Room Temperature, 2-4 hours Elongation of the peptide chain mdpi.com, nih.gov, semanticscholar.org
Fmoc Deprotection 20% Piperidine in DMF Room Temperature, 2x5 min + 1x10 min Removal of N-terminal Fmoc group mdpi.com

Solution-Phase Synthetic Approaches for this compound Derived Peptides

While SPPS is dominant, solution-phase peptide synthesis remains a valuable strategy, particularly for large-scale synthesis and the preparation of complex peptides. A powerful modern approach combines SPPS for the synthesis of a linear peptide precursor, which is then cleaved from the resin and subjected to further modifications, such as cyclization, in solution. semanticscholar.org

This hybrid solid-phase/solution-phase strategy leverages the strengths of both methodologies. For instance, the synthesis of [D-Ala]-nocardiotide A involved the creation of the linear hexapeptide on a 2-chlorotrityl resin. semanticscholar.org The peptide was then cleaved under mild acidic conditions (AcOH/TFE/DCM) to keep side-chain protecting groups intact. semanticscholar.org The final macrocyclization step was performed in the solution phase. This approach is also common in the synthesis of other cyclic peptides where the final cyclization is more efficiently controlled in a dilute solution environment, using reagents like HBTU and DIPEA, to favor intramolecular cyclization over intermolecular polymerization. mdpi.com

Microwave-Assisted Peptide Synthesis with this compound

To accelerate the lengthy process of SPPS, microwave-assisted peptide synthesis (MW-SPPS) has emerged as a key technology. The application of microwave energy allows for rapid and efficient heating of the reaction mixture, significantly reducing the time required for both coupling and deprotection steps. upenn.edu

The synthesis of deltorphin II analogs containing D-alanine was successfully performed using a microwave synthesizer. upenn.edu This technology can reduce the time for a single coupling/deprotection cycle from hours to just minutes. For example, some automated fast-flow synthesizers operating at elevated temperatures (e.g., 90°C) can complete an amide bond formation and Fmoc deprotection cycle in under a minute. nih.gov This rapid process not only increases throughput but can also help to minimize side reactions by reducing the total time the peptide is exposed to synthesis conditions. Standard coupling reagents like HBTU are often used in microwave-assisted protocols. mdpi.com

Strategies for Minimizing Side Reactions During this compound Incorporation

Ensuring the fidelity and purity of the final peptide requires strategies to minimize potential side reactions during the incorporation of each amino acid, including Fmoc-D-Ala-OH. Although D-alanine's methyl side chain is unreactive, the main challenges are preventing racemization and avoiding deletion sequences.

Suppressing Racemization : The chiral integrity of the D-alanine residue must be maintained throughout the synthesis. During the activation of the carboxylic acid, there is a risk of epimerization. The use of coupling reagent additives such as HOBt and Oxyma Pure is a well-established strategy to suppress this side reaction. nih.gov High-efficiency coupling reagents like HATU and PyBOP are also designed to facilitate rapid amide bond formation, minimizing the time the activated amino acid is susceptible to racemization. nih.gov

Preventing Deletion Sequences : Incomplete coupling reactions lead to the formation of peptides missing one or more amino acids (deletion sequences). To prevent this, optimized coupling conditions with an excess of reagents are used. Furthermore, a "capping" step is often implemented after the coupling reaction. mdpi.comsemanticscholar.org By acetylating any unreacted free amino groups with reagents like acetic anhydride, they are rendered unreactive for subsequent coupling cycles, effectively terminating the incomplete chain. mdpi.com

Mild Cleavage Conditions : For peptides synthesized on acid-sensitive resins, using mild cleavage cocktails (e.g., dilute trifluoroacetic acid or acetic acid-based mixtures) allows for the removal of the peptide from the support while keeping side-chain protecting groups intact for subsequent solution-phase manipulations. mdpi.comsemanticscholar.org

Chemo-Enzymatic Synthesis Utilizing D-Amino Acid Derivatives

Chemo-enzymatic synthesis represents a powerful convergence of chemical and biological methods. This approach typically involves the chemical synthesis of a linear peptide precursor, which is then subjected to an enzyme-catalyzed reaction for specific modifications, such as cyclization or ligation. google.com

This strategy harnesses the flexibility of chemical synthesis, which allows for the incorporation of non-proteinogenic amino acids like D-alanine, with the remarkable specificity and mild reaction conditions of enzymatic catalysis. For example, a linear peptide containing D-amino acids can be assembled using standard Fmoc-SPPS. google.com Following cleavage from the resin, an enzyme such as a thioesterase can be used to catalyze the head-to-tail cyclization of the peptide in an aqueous buffer system. This avoids the need for chemical cyclization reagents and can lead to higher yields and purity by minimizing side reactions. While the direct enzymatic incorporation of D-amino acids into a growing chain is less common, their presence in a chemically synthesized precursor is fully compatible with subsequent enzymatic manipulations. The natural synthesis of peptidoglycan in bacteria, which involves enzymes like D,D-transpeptidases that specifically recognize D-alanine residues, highlights the biological precedent for enzyme-mediated reactions involving D-amino acids. nih.gov

Stereochemical Control and Chiral Purity in Synthesis

Mechanisms and Prevention of Racemization During Coupling of Fmoc-D-Ala-OH.H2O

Racemization, the loss of stereochemical purity at the alpha-carbon of an amino acid, is a common challenge in peptide synthesis. It typically occurs during the activation of the carboxyl group prior to peptide bond formation. The process involves the abstraction of the alpha-hydrogen, leading to the formation of an achiral enol intermediate or an oxazolone (B7731731), which can then be reprotonated to yield either the original stereoisomer or its epimer.

The choice of coupling reagents and bases significantly influences the rate and extent of racemization. Activating agents, such as carbodiimides (e.g., DIC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU), facilitate the formation of reactive intermediates. However, some of these agents, particularly in combination with certain bases, can promote racemization. For instance, strong, non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) and NMM (N-methylmorpholine) are commonly used in Fmoc-SPPS but can contribute to racemization, especially with sensitive amino acids or prolonged activation times bachem.combdmaee.netuni-kiel.de. Weaker bases, such as 2,4,6-collidine, have been recommended to mitigate racemization in high-risk scenarios bachem.commesalabs.comresearchgate.net. Research indicates that the mechanism of racemization often involves the formation of an oxazolone ring, which is facilitated by the presence of bases and activating agents bachem.comuni-kiel.demdpi.com. The use of additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure can help suppress racemization by forming more stable activated esters bachem.commdpi.comrsc.org.

Effective monitoring of racemization is essential for quality control in peptide synthesis. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are widely employed to detect and quantify the presence of D-amino acid epimers in the synthesized peptide researchgate.netnih.govtiscali.czacs.orgresearchgate.netchromatographytoday.comoup.comresearchgate.netresearchgate.net. These methods typically involve separating the diastereomeric peptide products or their derivatized amino acid components on a chiral stationary phase. Capillary electrophoresis (CE) has also emerged as a sensitive technique for analyzing enantiomeric purity and monitoring racemization, often achieving detection limits as low as 0.05% researchgate.netnih.govtiscali.czacs.orgresearchgate.net. Mass spectrometry, particularly when coupled with HPLC (LC-MS/MS), can further aid in identifying and quantifying racemized impurities researchgate.netmdpi.comnih.gov. By analyzing the final peptide product or intermediates, the extent of racemization at the D-alanine residue can be accurately assessed, allowing for optimization of synthesis protocols. Studies have shown that racemization can occur at a rate of 0.4% or less per synthesis cycle under optimized conditions researchgate.netnih.govmdpi.com.

Enantiomeric Purity Assessment of this compound and Derived Peptides

Ensuring the enantiomeric purity of the starting material, this compound, is the first critical step in preventing the introduction of unwanted stereoisomers. Analytical methods are employed to verify that the this compound used meets stringent purity specifications, typically requiring ≤ 0.5% of the L-enantiomer abbexa.com.

Common analytical techniques for assessing enantiomeric purity include:

Chiral HPLC: This is a primary method for separating enantiomers, often utilizing specialized chiral stationary phases (CSPs) designed to interact differentially with enantiomers. Fmoc-protected amino acids, due to the UV-absorbing Fmoc group, are well-suited for detection by UV detectors researchgate.netchromatographytoday.comresearchgate.netcat-online.com.

Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), can also be used for enantiomeric purity determination, sometimes requiring derivatization of the amino acids. Deuterium labeling can be employed in GC-MS to improve accuracy by paralleling racemization during hydrolysis and derivatization cat-online.com.

Capillary Electrophoresis (CE): CE offers high-resolution separation of enantiomers, often employing chiral selectors like cyclodextrins or crown ethers researchgate.nettiscali.czacs.orgresearchgate.net. It is effective for analyzing both amino acids and peptides.

Mass Spectrometry (MS): MS-based methods, such as ion mobility spectrometry coupled with mass spectrometry (IM-MS), can characterize peptide epimers by analyzing the ion mobility of fragment ions mdpi.comucdavis.edu.

The assessment of enantiomeric purity is crucial not only for the starting materials but also for the final peptide product to guarantee its quality and efficacy.

Impact of D-Amino Acid Stereochemistry on Peptide Stability and Degradation Pathways

The incorporation of D-amino acids into peptide sequences significantly impacts their biological properties, most notably their resistance to enzymatic degradation. Unlike peptides composed solely of L-amino acids, which are readily recognized and cleaved by endogenous proteases, peptides containing D-amino acids are considerably more stable lifetein.comlifetein.com.cnnih.govnih.govbiopharmaspec.comacs.orgmdpi.comnih.gov. This enhanced stability arises because the stereochemical configuration of D-amino acids does not typically fit the active sites of L-amino acid-specific proteases, effectively blocking proteolytic pathways lifetein.comnih.govmdpi.com.

For example, the Tyr-D-Ala sequence in dermorphin (B549996) is resistant to aminopeptidases, whereas the corresponding L-peptide is rapidly degraded lifetein.com.cn. Similarly, D-amino acid-containing peptides have demonstrated increased resistance to enzymes like proteinase K, maintaining higher residual amounts after extended incubation periods compared to their L-counterparts nih.gov. This increased proteolytic stability can lead to a longer in vivo half-life for D-amino acid-containing therapeutic peptides, improving their bioavailability and efficacy lifetein.combiopharmaspec.com. The precise position and number of D-amino acid substitutions can influence the degree of stability and degradation resistance nih.govnih.govacs.org.

Conformational Analysis and Structural Characterization of Derived Peptides

Spectroscopic Studies on Peptides Containing D-Alanine Residues

Spectroscopic methods are powerful tools for investigating the conformational ensembles of D-alanine-containing peptides in solution. These techniques provide insights into secondary structure, local geometry, and intramolecular interactions.

Circular Dichroism (CD) spectroscopy is highly sensitive to the chiral environment of the peptide backbone and is widely used to characterize the secondary structure of peptides. Studies on peptides incorporating D-alanine have revealed distinct CD signatures corresponding to specific turn and helical structures.

For instance, cyclic tetrapeptides containing alternating D-Ala residues have been shown to adopt a conformationally stable P-turn structure. nih.govnih.gov The CD spectra for these peptides are characterized by two positive bands around 211 nm and 222 nm, and two negative bands at approximately 200 nm and 238 nm. nih.govnih.gov This spectral profile remains largely unchanged under varying conditions of temperature, solvent, and pH, indicating a rigid structure. nih.govnih.gov

Similarly, peptides with a Pro-D-Ala sequence are known to favor a Type II β-turn. wikipedia.org This conformation is identified by a characteristic CD spectrum featuring two positive bands at approximately 202 nm and 230 nm. wikipedia.org In other cases, the substitution of a glycine (B1666218) residue with D-alanine in a bioactive peptide has been shown to retain the original secondary structure, as confirmed by the similarity of their CD spectra. biorxiv.org Furthermore, CD analysis has been used to confirm that computationally designed D-peptides maintain their intended helical structures as monomers in solution. biosynth.com

Table 1: Characteristic CD Spectral Bands for D-Alanine Containing Peptides

Peptide MotifSecondary StructureCharacteristic CD Bands (nm)
cyclo[Xaa-D-Ala-Yaa-D-Ala]P-turnPositive: ~211, ~222; Negative: ~200, ~238 nih.govnih.gov
Piv-Pro-D-Ala-NHMeType II β-turnPositive: ~202, ~230 wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information on peptide conformation in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), chemical shifts, and coupling constants, detailed three-dimensional structures can be determined. nih.gov

For alanine (B10760859) dipeptides, NMR studies in a liquid-crystalline solvent have identified a single, predominant PII conformer. sigmaaldrich.com NMR is also crucial for understanding conformational dynamics, including the interconversion between different states. mdpi.com For example, amide chemical shift dispersion in 1D NMR spectra can indicate the degree of structural order, with a wider range of shifts suggesting a more folded and stable conformation. mdpi.com

Infrared (IR) spectroscopy is a key technique for investigating the hydrogen-bonding patterns that stabilize peptide secondary structures. The frequencies of amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands are sensitive to the formation and strength of intramolecular and intermolecular hydrogen bonds. researchgate.net

Gas-phase IR spectroscopy has been employed to study the backbone conformation of protected peptides, revealing how local constraints imposed by specific residues can lead to structures like γ-turns. jmicrobiol.or.kr Two-dimensional IR (2D IR) spectroscopy, especially when combined with isotope labeling (e.g., ¹³C¹⁸O), allows for precise probing of local structural changes and hydrogen-bonding interactions within α-helical and β-sheet structures. researchgate.net These studies have confirmed that shifts in vibrational frequencies are primarily determined by hydrogen bonding. researchgate.net

Far-IR spectroscopy is particularly useful for examining low-frequency vibrations associated with collective motions and the hydrogen-bond network itself. researchgate.net These studies, often complemented by MD simulations, can detect subtle changes in the hydrogen-bonding network upon events like ligand binding. researchgate.net

X-ray Crystallography of Fmoc-D-Ala-OH.H2O and its Peptidic Adducts

Powder X-ray diffraction (PXRD) has been used to characterize the packing of Fmoc-amino acids like Fmoc-phenylalanine, showing how the bulky Fmoc group influences self-assembly into well-ordered structures. osti.gov Single-crystal X-ray diffraction of Fmoc-L-tyrosine reveals how intermolecular hydrogen bonds, mediated by water molecules and the amino acid side chains, create extensive 2D networks that are shielded by the Fmoc groups. nih.gov

More significantly, high-resolution crystal structures of D-alanine-containing peptidic adducts provide critical insights into molecular recognition. A notable example is the 1.20 Å resolution crystal structure of the antibiotic vancomycin (B549263) bound to the D-alanine-D-serine dipeptide. nih.govjmicrobiol.or.krresearchgate.net This structure reveals that the ligand binds in nearly the same position and pose as the native D-Ala-D-Ala target. nih.govnih.gov The reduced binding affinity is attributed to subtle steric hindrance from the serine hydroxyl group and an unfavorable entropic cost associated with locking flexible hydroxyl groups into a single conformation upon binding. nih.govjmicrobiol.or.kr

Additionally, numerous crystal structures of D-alanine-D-alanine ligase (DDl), an essential enzyme in bacterial cell wall synthesis, have been solved. nih.govresearchgate.netsbmu.ac.ir These structures, often in complex with substrates or inhibitors, detail the atomic interactions within the enzyme's active site and reveal the conformational changes that occur during the catalytic cycle. nih.govresearchgate.net

Computational Chemistry Approaches to Conformational Preferences

Computational methods are indispensable for exploring the conformational landscape of peptides. They complement experimental data by providing energetic insights and dynamic views of peptide behavior.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are widely used to study the conformational preferences and stability of peptides containing D-alanine. MD simulations can model the dynamic behavior of a peptide in a solvent environment over time, providing a detailed picture of its structural ensemble. nih.gov

Conversely, the strategic incorporation of D-amino acids can stabilize specific secondary structures, such as β-turns and β-hairpins. The position of the D-alanine residue is critical; molecular modeling of poly-alanine peptides has shown that the location of a single D-Ala residue determines whether the peptide adopts an α-helix, a 3₁₀-helix, or a random coil structure. sbmu.ac.ir MD simulations have also been used to generate realistic rotamer libraries for D-amino acids, which are crucial for accurate protein design and engineering, demonstrating that simply mirroring L-amino acid libraries is often insufficient. nih.gov

Table 2: Predicted Conformations of Cysteine Poly-Alanine Peptides with D-Ala Insertion

Peptide SequencePredicted Conformation (Anionic Species)
CAAAAA (all L)α-helix sbmu.ac.ir
CAdAAAAα-helix sbmu.ac.ir
CdAAAAA3₁₀-helix sbmu.ac.ir
CAAdAAA3₁₀-helix sbmu.ac.ir
CAAAdAARandom coil sbmu.ac.ir
CAAAAdARandom coil sbmu.ac.ir

Based on computational modeling results. C=Cysteine, A=L-Alanine, d=D-Alanine.

Biological Applications and Activity of Derived Peptides

Role of Fmoc-D-Ala-OH.H2O in Constructing Peptides for Drug Discovery

This compound is a fundamental component in Fmoc SPPS, a method widely employed for the synthesis of peptides for drug discovery and development. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group offers an orthogonal deprotection strategy, compatible with various side-chain protecting groups, which is essential for assembling complex peptide sequences. The inclusion of D-alanine, made accessible through this compound, is crucial for developing peptides with improved pharmacokinetic properties. A primary advantage is enhanced resistance to enzymatic degradation by proteases, a common limitation for therapeutic peptides composed exclusively of L-amino acids. This increased stability is vital for peptides intended for systemic administration, as it prolongs their half-life and bioavailability.

Peptidomimetic Design for Enhanced Biological Activity and Proteolytic Stability

Peptidomimetics are designed to mimic the structure and function of natural peptides while offering superior pharmacological characteristics. The incorporation of D-amino acids, such as D-alanine, is a key strategy in peptidomimetic design to improve biological activity and proteolytic stability. D-amino acids are generally resistant to endogenous proteases, thereby increasing the metabolic stability and in vivo half-life of the resulting peptides. This stereochemical advantage enables the development of peptide-based therapeutics with enhanced drug-like properties, including better oral absorption and tissue distribution. Moreover, the distinct stereochemistry of D-amino acids can influence peptide conformation, potentially improving receptor affinity and selectivity. The presence of D-amino acids can also alter peptide secondary structures, sometimes disrupting beta-sheet conformations, which can affect self-assembly properties.

Investigation of Specific Biological Activities of D-Alanine Containing Peptides

Peptides synthesized using this compound have demonstrated a spectrum of significant biological activities, positioning them as promising candidates for therapeutic development.

Antimicrobial Properties

D-amino acids, including D-alanine, are integral components of bacterial peptidoglycans. Peptides containing D-amino acids frequently exhibit potent antimicrobial properties. The incorporation of D-amino acids into antimicrobial peptides (AMPs) enhances their stability against proteolytic breakdown, a critical factor in combating antimicrobial resistance. Studies have indicated that D-amino acid substitutions can maintain or even improve the minimum inhibitory concentrations (MICs) against various bacteria while conferring greater resistance to proteases. For example, D-alanine dodecyl ester (d-AD) has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

D-alanine-containing peptides are under investigation for their potential in cancer therapy. Anticancer peptides (ACPs) are recognized for their high selectivity and cell penetration capabilities, coupled with their amenability to modification, making them attractive therapeutic candidates. The substitution of L-amino acids with D-amino acids, as seen in the synthesis of [d-Ala]-nocardiotide A, has been explored for its impact on cytotoxic activity against cancer cell lines. In one study, [d-Ala]-nocardiotide A demonstrated comparable anticancer activity against HeLa cancer cells, with an IC50 value of 52 μM, relative to the parent compound's IC50 of 59 μM. Research continues to explore D-amino acid mutations in such peptides to enhance their cancer-killing efficacy and membrane permeability.

Enzyme Inhibition and Receptor Binding

The stereochemistry of D-amino acids can significantly influence a peptide's interaction with enzymes and receptors. For instance, the heptapeptide (B1575542) dermorphin (B549996), isolated from amphibian skin, features D-alanine at position 2, which is crucial for its potent opiate activity and high-affinity binding to μ-opiate receptors. This exemplifies how specific D-amino acid residues can confer precise biological functions, including receptor selectivity. Research has also investigated replacing glycine (B1666218) residues with D-amino acids to enhance the binding affinity and serum stability of peptide ligands, demonstrating that D-amino acid substitution can improve enzymatic stability and binding affinity.

Anti-inflammatory Properties

D-amino acids also contribute to modulating anti-inflammatory activities. Studies suggest that D-amino acids can enhance the specificity and selectivity of peptide-based hydrogels when conjugated with non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, research involving the replacement of alanine (B10760859) residues in rice peptides has indicated that such substitutions can increase hydrophobicity, thereby boosting both antioxidant and anti-inflammatory activities. The incorporation of D-amino acids into peptides has also been shown to improve the selectivity of NSAIDs.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and peptide design, providing critical insights into how specific structural modifications within a peptide molecule influence its biological activity. By systematically altering amino acid sequences, stereochemistry, or other structural features, researchers can elucidate the molecular determinants responsible for a peptide's efficacy, specificity, and pharmacokinetic properties. This compound serves as a vital building block in these investigations, enabling the incorporation of D-alanine into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The strategic inclusion of D-alanine, a non-proteinogenic amino acid, can profoundly impact a peptide's behavior and interaction with biological targets.

The Significance of D-Alanine in Peptide SAR

The incorporation of D-alanine into peptide sequences, facilitated by this compound, offers several advantages that are central to SAR studies:

Enhanced Proteolytic Stability: Natural peptides are often rapidly degraded by proteases present in biological systems. The D-configuration of amino acids like D-alanine confers resistance to these peptidases, as they typically recognize and cleave L-amino acid peptide bonds. This increased stability can lead to longer in vivo half-lives and sustained biological activity, a key parameter optimized in SAR studies. researchgate.nettandfonline.comscience.gov

Stereospecificity in Interactions: Biological targets, such as receptors and enzymes, often exhibit high stereospecificity, meaning they preferentially bind to one enantiomer over the other. Substituting L-alanine with D-alanine can therefore lead to significantly different binding affinities, activation profiles, or inhibitory potencies. SAR studies leverage this by comparing the activities of L- and D-amino acid-containing analogs. scispace.comnih.govresearchgate.netresearchgate.net

Modulation of Cytotoxicity and Host Cell Interactions: A common observation in SAR studies involving D-amino acids is a reduction in toxicity towards mammalian cells while retaining or even enhancing activity against target pathogens or cells. This improved therapeutic index is a significant advantage for developing safe and effective peptide therapeutics. scispace.comuit.nogoogle.com

Key SAR Findings for D-Alanine Derivatives

SAR studies involving peptides synthesized using this compound or other D-alanine sources have yielded valuable insights across various biological applications.

The incorporation of D-alanine into antimicrobial peptides is a well-established strategy for improving their therapeutic profile. SAR investigations have shown that D-amino acid substitutions can maintain or enhance antimicrobial potency while concurrently reducing cytotoxicity towards host cells. For instance, studies comparing amphipathic peptides revealed that D-amino acid analogs often exhibit negligible hemolytic activity against mammalian cells, whereas their L-counterparts can be significantly hemolytic. This difference is attributed to altered interactions with cell membranes, where the stereochemistry plays a critical role in distinguishing between bacterial and mammalian cell membranes.

Table 1: Impact of D-Alanine Substitution on Antimicrobial and Cytotoxicity Profiles

Peptide / ModificationBiological ActivityResultReference
Melittin B (L-form)Hemolytic Activity100% hemolysis at 1 µg/mL scispace.com
D-analog of Melittin BHemolytic ActivityNegligible scispace.com
D-analog of Melittin BAntibacterial ActivityRetained scispace.com

The influence of D-alanine on peptide binding to specific receptors is another critical area of SAR investigation. For peptides targeting viral chemokine receptors, such as those involved in HIV entry, studies have indicated that incorporating D-amino acids can lead to enhanced binding affinity. For example, all-D-amino acid analogs of the viral macrophage inflammatory protein-II (vMIP-II) N-terminus demonstrated higher CXCR4 binding ability compared to their L-peptide counterparts, correlating with potent inhibition of HIV-1 entry. nih.gov While these examples involve all-D peptides, the principle of stereochemistry influencing binding is directly applicable to SAR studies involving specific D-amino acid substitutions, including D-alanine.

Table 2: Influence of D-Amino Acid Incorporation on Receptor Binding/Inhibition

Peptide / ModificationTarget ReceptorBiological ActivityResultReference
vMIP-II (1-10) (L-form)CXCR4CXCR4 binding abilityBaseline nih.gov
DV3 (all-D-vMIP-II (1-10))CXCR4CXCR4 binding abilityHigher than L-form nih.gov
vMIP-II (1-21) (L-form)CXCR4CXCR4 binding abilityBaseline nih.gov
DV1 (all-D-vMIP-II (1-21))CXCR4CXCR4 binding abilityHigher than L-form nih.gov

SAR studies in other contexts, such as melanocortin receptor ligands, have also highlighted the importance of stereochemistry. While these studies often focus on D-phenylalanine (DPhe) derivatives, they demonstrate how specific substitutions, including altered aromatic side chains on a D-amino acid, can switch a peptide from an agonist to an antagonist or modulate potency at different receptor subtypes. researchgate.net This underscores the principle that D-amino acid incorporation, including D-alanine, provides a powerful handle for fine-tuning peptide-receptor interactions.

In the context of Alzheimer's disease, D-amino acid peptides targeting amyloid-beta (Aβ) aggregation have been explored. The protease resistance conferred by D-amino acids contributes to their potential as therapeutic agents. SAR studies in this area focus on identifying sequences and modifications that effectively inhibit Aβ aggregation and neurotoxicity. tandfonline.com Similarly, in the development of chemokine inhibitors, SAR analyses have investigated the impact of various amino acid substitutions, including D-amino acids, on inhibitory activity, revealing that specific residue positions and types are critical for potency. sci-hub.se

Summary of SAR Trends

Structure-activity relationship studies involving peptides derived from this compound consistently demonstrate that the incorporation of D-alanine is a strategic approach to optimize peptide properties. Key trends include the enhancement of proteolytic stability, the modulation of peptide conformation leading to altered receptor binding, and a significant reduction in host cell toxicity while preserving or improving biological efficacy. These findings underscore the value of D-alanine as a tool in peptide design for developing more potent, stable, and selective therapeutic agents.

Compound List:

this compound

D-alanine

L-alanine

Melittin B

D-analog of Melittin B

vMIP-II (1-10)

DV3 (all-D-vMIP-II (1-10))

vMIP-II (1-21)

DV1 (all-D-vMIP-II (1-21))

LL-37

D-LL-37

Aβ (Amyloid-beta)

KLVFFA (Aβ sequence fragment)

SEN304

WGQ tripeptide

(pI)DPhe

(pBr)DPhe

(pCF3)DPhe

(3,4-diCl)DPhe

Fmoc-D-Phe-OH

Analytical and Quality Control Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

Purity Determination: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the chemical purity of Fmoc-D-Ala-OH. This method separates the main compound from any synthesis-related impurities, such as Fmoc-β-Ala-OH, Fmoc-dipeptides, or side-chain unprotected Fmoc-amino acids. merckmillipore.comnih.govresearchgate.net Detection is typically performed using a UV detector, as the Fmoc group is a strong chromophore. chempep.com

Enantiomeric Excess Determination: Chiral HPLC is the method of choice for determining the enantiomeric excess of Fmoc-D-Ala-OH, ensuring that the L-enantiomer (Fmoc-L-Ala-OH) is present in negligible amounts. This is crucial as even small enantiomeric impurities can significantly impact the quality of the final peptide. merckmillipore.com Polysaccharide-based chiral stationary phases (CSPs) are frequently employed for the chiral separation of Fmoc-protected α-amino acids under reversed-phase conditions. phenomenex.comphenomenex.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin A, have also proven effective for resolving Fmoc-amino acids. sigmaaldrich.com

Table 1: Representative HPLC Conditions for Chiral Separation of Fmoc-Ala-OH
Parameter Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose or Amylose)
Mobile Phase Isocratic mixture of an organic modifier (e.g., Acetonitrile) and an aqueous buffer with an acidic additive (e.g., Trifluoroacetic Acid) phenomenex.com
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at 220 nm or 260 nm reddit.com
Analysis Time < 25 minutes phenomenex.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Characterization and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the characterization of Fmoc-D-Ala-OH.

LC-MS is used to confirm the molecular identity of the compound by determining its molecular weight with high accuracy. The mass spectrometer provides a mass-to-charge ratio (m/z) that corresponds to the protonated or otherwise adducted molecular ion of Fmoc-D-Ala-OH. This technique is also highly effective for identifying and quantifying trace-level impurities that may not be resolved or detected by HPLC with UV detection alone. nih.gov The use of volatile buffers in the mobile phase, such as ammonium trifluoroacetate or ammonium acetate, makes both reversed-phase and polar organic phase HPLC systems compatible with LC-MS analysis. sigmaaldrich.com

Capillary Electrophoresis for Chiral Separation

Capillary Electrophoresis (CE) has emerged as a high-efficiency separation technique for the chiral analysis of amino acids. acs.orgnih.gov Its advantages include short analysis times, low sample consumption, and the avoidance of expensive chiral columns required in HPLC. acs.org

In the context of Fmoc-D-Ala-OH, CE is used to separate the D- and L-enantiomers. This is typically achieved by adding a chiral selector to the background electrolyte (running buffer). Cyclodextrins (CDs) are the most commonly used chiral selectors for this purpose. acs.orgnih.gov The differential interaction of the D- and L-enantiomers with the chiral selector leads to differences in their electrophoretic mobility, enabling their separation. The combination of CE with mass spectrometry (CE-MS) further enhances its utility, providing both high-resolution separation and sensitive, specific detection. acs.orgcreative-proteomics.com

Table 2: Key Aspects of Chiral CE for Fmoc-Amino Acids
Feature Description
Principle Differential migration of enantiomers in an electric field due to interaction with a chiral selector.
Chiral Selectors Cyclodextrins (e.g., γ-CD), metal complexes, macrocyclic antibiotics, crown ethers. acs.orgcreative-proteomics.com
Detection UV, UV-excited fluorescence, or Mass Spectrometry (MS). medchemexpress.com
Advantages High efficiency, speed, minimal sample and reagent consumption. acs.orgcreative-proteomics.com

Spectroscopic Techniques for Identity and Purity Confirmation

Spectroscopic methods provide critical information about the molecular structure and purity of Fmoc-D-Ala-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of Fmoc-D-Ala-OH. The spectrum provides information about the different types of protons in the molecule and their chemical environment, allowing for verification of the fluorenyl, methoxy, and alanine (B10760859) moieties. The presence and integration of characteristic peaks confirm the identity of the compound. chemicalbook.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the carbamate, carboxylic acid, and aromatic rings of the Fmoc group confirm the compound's identity.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the quantification of Fmoc-containing compounds due to the strong absorbance of the dibenzofulvene chromophore that is released upon cleavage of the Fmoc group. chempep.com The absorbance is often measured at wavelengths around 290 nm or 301 nm to determine the loading of the first amino acid onto a resin in solid-phase peptide synthesis. nih.gov It can also be used as a detection method in HPLC. reddit.com

Qualitative Tests for Reaction Monitoring (e.g., Kaiser Test)

In the context of solid-phase peptide synthesis (SPPS), where Fmoc-D-Ala-OH is used as a building block, qualitative tests are essential for monitoring the progress of reactions, particularly the coupling and deprotection steps.

The Kaiser test , or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines. peptide.compeptide.com In SPPS, it is used to verify the completion of the coupling reaction. After coupling Fmoc-D-Ala-OH to a resin-bound peptide chain, a small sample of the resin is tested.

A negative Kaiser test (colorless or yellow beads) indicates that the coupling reaction is complete, as there are no remaining free primary amino groups. chempep.com

A positive Kaiser test (intense blue color on the beads and/or in the solution) signifies an incomplete coupling, as the ninhydrin reagent has reacted with unreacted primary amines on the peptide-resin. peptide.compeptide.comsemanticscholar.org

It is important to note that the Kaiser test is not reliable for secondary amines, such as the N-terminal proline. peptide.compeptide.com Furthermore, prolonged heating during the test can sometimes cause the premature removal of the Fmoc group, leading to a false positive result. peptide.comthieme.de

Table 3: Interpretation of Kaiser Test Results in SPPS
Observation Interpretation Action
Colorless or faint blue solution and beads Coupling is complete. Proceed with the next deprotection step.
Intense blue solution and blue beads Coupling has failed or is incomplete. peptide.com Recouple the amino acid.
Light blue solution, dark blue beads Coupling is incomplete. peptide.com Recouple the amino acid.

Future Research Directions and Innovations

Development of Novel Protecting Group Strategies Complementary to Fmoc

Key Research Findings:

Photolabile Protecting Groups (PPGs): These groups can be removed using light at specific wavelengths, offering a high degree of spatial and temporal control over deprotection. wikipedia.org This method is "traceless," as it avoids the use of chemical deprotection reagents. wikipedia.org For instance, a photolabile group for carboxyl moieties has been designed that can be cleaved rapidly with 365 nm UV light, making it suitable for SPPS. researchgate.net The 3-(o-Nitrophenyl)butan-2-ol (Npb-OH) group has also shown a high photo-release rate and tolerance to Fmoc-SPPS conditions, proving successful in cyclic peptide synthesis. mdpi.com

Enzyme-Labile Protecting Groups: Representing a highly specific and mild deprotection strategy, enzyme-labile groups are removed by specific enzymes under physiological conditions. nih.govnih.govpnas.org For example, carbohydrate-derived urethanes like tetra-O-acetyl-D-glucopyranosyloxycarbonyl (AGlOC) and tetra-O-acetyl-beta-D-galactopyranosyloxycarbonyl (AGalOC) have been developed for this purpose. nih.gov This approach is particularly valuable for synthesizing sensitive peptides where traditional chemical methods might cause degradation.

Alternative Acid- and Base-Labile Groups: Research is also focused on refining existing strategies. For example, groups like Nsc (2-(4-nitrophenylsulfonyl)ethoxycarbonyl) are considered more stable under certain alkaline conditions than Fmoc and have better hydrophilicity, which can reduce side reactions. creative-peptides.com Other base-labile groups such as Bsmoc, Mspoc, and Bspoct are also being explored. creative-peptides.com These alternatives provide chemists with a broader toolkit to tackle challenging peptide sequences.

Protecting Group TypeDeprotection MethodKey AdvantagesExample(s)
Photolabile UV LightHigh spatiotemporal control, traceless (no chemical reagents)Npb-OH, Npp-OH
Enzyme-Labile Specific EnzymesExtremely mild and specific conditions, biocompatibleAGlOC, AGalOC
Alternative Base-Labile Mild BaseImproved solubility, different stability profile to FmocNsc, Bsmoc, Mspoc

Green Chemistry Approaches in Fmoc-D-Ala-OH.H2O Based Synthesis

Key Research Findings:

Greener Solvents: A significant portion of the waste in SPPS comes from solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are classified as hazardous. biotage.comtandfonline.com Researchers have identified several greener alternatives, including 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-formylmorpholine (NFM). biotage.comrsc.orgpeptide.com Mixtures of green solvents, such as Cyrene with dimethyl carbonate, have also been explored to replace DMF throughout the entire SPPS process, successfully yielding pharmaceutical-grade peptides. acs.org

Improving Atom Economy: Conventional SPPS has a poor atom economy due to the use of protecting groups and excess reagents. nih.govacs.orgnih.gov Strategies to improve this include minimizing the use of side-chain protecting groups. For example, combining Oxyma Pure and tert-butyl ethyl carbodiimide (TBEC) has allowed for the use of side-chain-free arginine and histidine in green solvents. rsc.org Another approach is the development of N-to-C-directed synthesis methods that are free of coupling reagents and many side-chain protections, significantly improving atom economy compared to traditional Fmoc-based strategies. nih.govacs.orgacs.org

Green Chemistry ApproachTargetExamples/Strategies
Solvent Replacement Reduce use of hazardous solvents (e.g., DMF, NMP)2-MeTHF, CPME, GVL, NFM, Cyrene-based mixtures
Atom Economy Minimize waste from reagents and protecting groupsUse of side-chain unprotected amino acids, reagent-free coupling methods, N-to-C synthesis direction
Process Optimization Reduce overall waste and energy consumptionIn-situ Fmoc removal to eliminate washing steps, microwave-assisted synthesis

Expanding the Scope of D-Amino Acid Applications in Therapeutics

The incorporation of D-amino acids, such as D-alanine from this compound, into peptides is a powerful strategy for developing novel therapeutics. D-peptides exhibit enhanced stability against enzymatic degradation, a major hurdle for conventional L-peptide drugs.

Key Research Findings:

Antimicrobial Peptides (AMPs): D-amino acids are extensively used to develop potent and stable AMPs. cdnsciencepub.comnih.gov Natural AMPs like Gramicidin already feature alternating L- and D-amino acids. mdpi.com Synthetic D-enantiomers of naturally occurring AMPs have been shown to be equally active against bacteria but resistant to degradation by proteases. pnas.org This approach offers a promising avenue to combat the growing threat of antimicrobial resistance. cdnsciencepub.comnih.gov

Neurodegenerative Diseases: D-amino acids play a complex role in the central nervous system, particularly in modulating the NMDA receptor. nih.govmdpi.com Research has explored the link between aberrant D-amino acid levels and conditions like Alzheimer's disease and schizophrenia. nih.govresearchgate.net For instance, constructs of the amyloid-β peptide where certain amino acids are replaced with D-proline have been shown to reduce the accumulation of amyloid-β in mouse models of Alzheimer's. nih.gov This suggests that targeting D-amino acid metabolic pathways could be a viable therapeutic strategy. nih.gov

Enhanced Bioactivity and Stability: The primary advantage of using D-amino acids is the increased resistance to proteolysis. mdpi.com This prolonged stability in a biological environment is crucial for therapeutic efficacy. mdpi.com Furthermore, substituting L-amino acids with their D-enantiomers can stabilize specific peptide conformations, such as beta-turns, which can increase binding affinity and biological activity.

Advanced Automation and High-Throughput Synthesis Technologies

To accelerate peptide discovery and development, significant advancements are being made in the automation and throughput of SPPS. These technologies enable the rapid synthesis of large libraries of peptides for screening and optimization.

Key Research Findings:

High-Throughput Synthesis: Modern synthesizers have moved beyond single-peptide synthesis to enable parallel and sequential production of many unique peptides. nih.govjpt.com High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS), often utilizing microwave energy, dramatically reduces cycle times, allowing for the synthesis of dozens of peptides in a matter of hours with reduced waste. interanalyt.ru This sequential process allows for unique control over each synthesis and avoids purification bottlenecks associated with traditional parallel methods. interanalyt.ru

Microfluidic Synthesizers: Microfluidic "lab-on-a-chip" systems offer a way to perform SPPS on a much smaller scale, significantly reducing reagent consumption and synthesis time. rsc.orgnih.govnih.govrsc.org Automated microfluidic synthesizers constructed from solvent-resistant materials like Teflon can synthesize a decapeptide in under 6 hours, compared to several days for conventional reactors. rsc.orgnih.govrsc.org This technology is ideal for producing small quantities of peptides for initial screening and personalized medicine applications. nih.govwikipedia.org

Integrated Workflows: Advanced platforms now integrate high-throughput experimentation (HTE) with parallel SPPS. acs.org This allows for the rapid screening of reaction conditions directly on the resin, enabling the development of robust methods for on-resin peptide modifications and diversification. acs.org This approach streamlines the entire process from method development to library synthesis.

Computational Design and Predictive Modeling for D-Amino Acid Containing Peptides

Computational tools are becoming indispensable in peptide science, allowing for the rational design of peptides with desired properties and predicting their behavior before synthesis. This is particularly important for D-amino acid-containing peptides, where structural and functional predictions can be complex.

Key Research Findings:

Machine Learning (ML) in Peptide Design: Machine learning and quantitative structure-activity relationship (QSAR) approaches are being developed to accelerate peptide drug discovery. nih.govnih.govacs.org These models can learn from large datasets of synthesized peptides to predict the bioactivity of new sequences, guiding the design of more potent candidates and reducing the need for exhaustive experimental screening. nih.govnih.govfrontiersin.org

Predicting Peptide-Protein Interactions: A key challenge in drug discovery is predicting how a peptide will bind to its protein target. Computational methods like docking and molecular dynamics simulations, increasingly augmented by machine learning, are used to model these interactions. arxiv.org This allows for the in silico screening of D-peptide libraries to identify promising candidates for therapeutic intervention.

Algorithms for D-Peptide Design: Specific algorithms are being created to handle the unique challenges of designing with non-canonical amino acids. These tools can explore the vast chemical space of D-peptides to design novel inhibitors for therapeutic targets, such as mimicking the binding of a natural L-peptide to its receptor.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Fmoc-D-Ala-OH·H₂O with high purity, and how can side reactions be minimized?

  • Methodology : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group of D-Ala-OH, followed by Fmoc protection. Optimize reaction conditions (e.g., 0°C to room temperature, 12–24 hours) to reduce racemization. Purify via recrystallization or reverse-phase HPLC to achieve >98% purity .
  • Key Parameters : Monitor reaction progress using TLC or LC-MS. Post-synthesis, confirm stereochemical integrity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How should Fmoc-D-Ala-OH·H₂O be characterized to confirm its structural and chemical identity?

  • Analytical Techniques :

  • NMR Spectroscopy : Verify the absence of residual solvents and confirm the Fmoc group’s presence (δ ~7.3–7.8 ppm for aromatic protons) and the D-Ala backbone (δ ~1.3–1.5 ppm for CH₃) .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to validate molecular weight (theoretical: 311.3 g/mol for anhydrous form; adjust for hydration) .
  • HPLC : Assess purity using a C18 column with a water/acetonitrile gradient (retention time varies with mobile phase pH) .

Q. What are the optimal storage conditions to prevent hydrolysis or decomposition of Fmoc-D-Ala-OH·H₂O?

  • Handling Protocol : Store desiccated at –20°C in amber vials to avoid light- or moisture-induced degradation. Pre-dissolve in 1% acetic acid or DMSO for short-term use (<24 hours) to prevent aggregation .

Advanced Research Questions

Q. How can coupling efficiency of Fmoc-D-Ala-OH·H₂O in solid-phase peptide synthesis (SPPS) be optimized?

  • Experimental Design :

  • Activation : Use HATU or PyBOP instead of EDC/HOBt for sterically hindered residues.
  • Coupling Time/Temperature : Extend reaction time (2–4 hours) at 25°C for difficult sequences.
  • Monitoring : Employ Kaiser or chloranil tests to detect unreacted amines. Adjust equivalents (2–5×) based on resin loading .
    • Troubleshooting : Low coupling efficiency may result from inadequate deprotection (use 20% piperidine in DMF for Fmoc removal) or poor solubility (add chaotropic agents like LiCl) .

Q. How can researchers assess and mitigate racemization during SPPS when using Fmoc-D-Ala-OH·H₂O?

  • Racemization Analysis :

  • Chiral HPLC : Compare retention times with L-enantiomer standards.
  • CD Spectroscopy : Detect optical activity shifts in synthesized peptides .
    • Mitigation Strategies :
  • Use low-basicity conditions (e.g., DIPEA instead of TEA) during activation.
  • Avoid prolonged exposure to basic environments post-deprotection .

Q. How to resolve discrepancies in solubility data reported for Fmoc-D-Ala-OH·H₂O across studies?

  • Data Validation :

  • Solvent Screening : Test solubility in water, DMSO, acetic acid, and THF under controlled temperatures (4°C, 25°C, 60°C).
  • Dynamic Light Scattering (DLS) : Check for micelle formation or aggregation in aqueous solutions .
    • Contextual Factors : Note hydration state (H₂O content) and batch-to-batch variability in purity (>98% vs. lower grades) .

Q. What experimental approaches compare the biochemical stability of D- vs. L-configured amino acids in peptide therapeutics?

  • Stability Assays :

  • Proteolytic Resistance : Incubate peptides with trypsin/chymotrypsin and quantify degradation via LC-MS.
  • Serum Stability : Use human serum at 37°C and monitor half-life .
    • Functional Impact : Compare receptor binding (e.g., SPR) or cellular uptake (e.g., fluorescence tagging) to evaluate configuration-dependent bioactivity .

Methodological Notes

  • Safety Protocols : Follow GHS-compliant handling (e.g., PPE, ventilation) to avoid inhalation or dermal exposure. Neutralize waste with 1M HCl before disposal .
  • Data Reproducibility : Document solvent purity, hydration state, and analytical instrument calibration to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.